9,12-Octadecadienoic acid (9Z,12Z)-, anhydride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

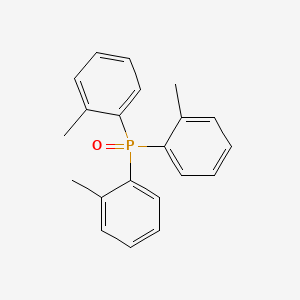

9,12-Octadecadienoic acid (9Z,12Z)-, anhydride, also known as cis-9,cis-12-Octadecadienoic acid or cis,cis-Linoleic acid, is a chemical compound with the molecular formula C18H32O2 . It has a molecular weight of 280.4455 . This compound is also referred to by other names such as Linoleic acid, Linolic acid, and Polylin No. 515 .

Molecular Structure Analysis

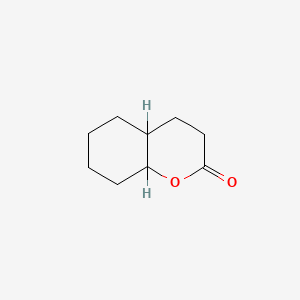

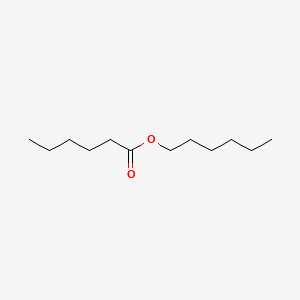

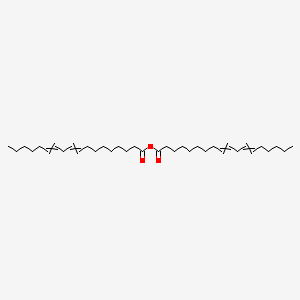

The molecular structure of this compound contains a total of 100 bonds, including 38 non-H bonds, 6 multiple bonds, 30 rotatable bonds, 6 double bonds, 2 ester(s) (aliphatic), and 1 anhydride(s) (-thio) .Aplicaciones Científicas De Investigación

Seed Oil Component Analysis

- Occurrence in Seed Oils : trans-9-trans-12-Octadecadienoic acid, a closely related compound, has been identified as a component of the glyceride oil of Chilopsis linearis seeds. It constitutes about 15% of the total fatty acids in the oil, showcasing its significance in plant biochemistry and potential industrial applications (Chisholm & Hopkins, 1963).

Analytical Chemistry and Biochemistry

- Conjugated Linoleic Acid Isomers : The detailed analysis and separation of conjugated linoleic acid (CLA) isomers, including derivatives of 9,12-Octadecadienoic acid, are crucial for understanding their biological roles. Techniques such as gas chromatography and silver ion high-performance liquid chromatography are essential for this purpose, highlighting the compound's relevance in nutrition and health research (Roach et al., 2002).

Synthesis and Chemical Properties

- Synthetic Approaches : Advances in the synthesis of geometrical isomers of linoleic acid demonstrate the versatility and the chemical interest in derivatives of 9,12-Octadecadienoic acid for academic and industrial purposes. These methodologies offer pathways to produce these compounds in gram quantities for further studies (Ofsuki, Brooker, & Funk, 1986).

Biological Effects and Applications

- Lipid Oxidation Markers : Derivatives such as 9-Hydroxy-10,12-octadecadienoic acid (9-HODE) are considered excellent markers for lipid peroxidation, offering insights into oxidative stress and its biological implications. Such markers are pivotal in the study of diseases and in the development of antioxidant therapies (Spiteller & Spiteller, 1997).

Environmental and Ecological Research

- Fatty Acids in Insects : The de novo biosynthesis of linoleic acid in insects, including its conversion into other compounds, underscores the ecological and evolutionary significance of these fatty acids in non-mammalian systems. Such research provides valuable insights into the metabolic diversity across species (Renobales et al., 1987).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 9,12-Octadecadienoic acid (9Z,12Z)-, anhydride involves the conversion of the carboxylic acid functional group into an anhydride functional group. This can be achieved through the reaction of the carboxylic acid with a dehydrating agent such as acetic anhydride or phosphorus pentoxide.", "Starting Materials": [ "9,12-Octadecadienoic acid (9Z,12Z)-" ], "Reaction": [ "Step 1: In a dry and inert atmosphere, add 9,12-Octadecadienoic acid (9Z,12Z)- to a round-bottom flask.", "Step 2: Add a dehydrating agent such as acetic anhydride or phosphorus pentoxide to the flask.", "Step 3: Heat the mixture under reflux for several hours.", "Step 4: Allow the mixture to cool and then add a suitable solvent such as diethyl ether or dichloromethane.", "Step 5: Filter the mixture to remove any insoluble impurities.", "Step 6: Concentrate the filtrate under reduced pressure to obtain the anhydride product." ] } | |

| 24909-68-0 | |

Fórmula molecular |

C36H62O3 |

Peso molecular |

542.9 g/mol |

Nombre IUPAC |

[(9Z,12Z)-octadeca-9,12-dienoyl] (9Z,12Z)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C36H62O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20H,3-10,15-16,21-34H2,1-2H3/b13-11-,14-12-,19-17-,20-18- |

Clave InChI |

BDTYMGCNULYACO-MAZCIEHSSA-N |

SMILES isomérico |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |

SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCC=CCCCCC |

SMILES canónico |

CCCCCC=CCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCC=CCCCCC |

Pictogramas |

Corrosive |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-Hydroxy-5-[2-(methacryloyloxy)ethyl]phenyl]-2H-benzotriazole](/img/structure/B1581641.png)